Ethyl 4-(4-acetyl-2-methoxy-5-nitrophenoxy)butanoate
Overview
Description
Ethyl 4-(4-acetyl-2-methoxy-5-nitrophenoxy)butanoate is a chemical compound with the molecular formula C15H19NO7 . It is used in scientific research and exhibits diverse applications, ranging from drug development to material synthesis, due to its unique properties.
Molecular Structure Analysis
The molecular structure of Ethyl 4-(4-acetyl-2-methoxy-5-nitrophenoxy)butanoate consists of 15 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 7 oxygen atoms . The exact structure can be found in databases like PubChem and ChemSpider .
Scientific Research Applications
Enantioselective Hydrolysis
Ethyl 4-(4-acetyl-2-methoxy-5-nitrophenoxy)butanoate has been studied for its role in enantioselective hydrolysis. Research by Knezović, Sunjic, and Levai (1993) explored its hydrolysis catalyzed by lipases from Pseudomonas fluorescens and Pseudomonas sp. This study highlighted the influence of the structure of the alkyl ester group on the rate of hydrolysis, demonstrating significant reactivity variations among different ester groups (Knezović, Sunjic, & Levai, 1993).
Chelate Synthesis
Dorokhov, Vasil’ev, Surzhikov, and Bogdanov (1995) investigated the chelate synthesis of various compounds, including Ethyl 4-(4-acetyl-2-methoxy-5-nitrophenoxy)butanoate, from ethyl acetoacetate and trifluoroacetonitrile. This research provided insights into novel synthetic pathways and the preparation of specific pyridine derivatives (Dorokhov, Vasil’ev, Surzhikov, & Bogdanov, 1995).
Reductive Monoalkylation
In 2008, Sydnes, Kuse, and Isobe explored the reductive monoalkylation of nitro aryls, including ethyl (4-methoxy-3-nitrophenyl) acetate. Their work revealed conditions facilitating the conversion of different nitro aryls to secondary benzyl amino aryls, showcasing the versatility and reactivity of these compounds (Sydnes, Kuse, & Isobe, 2008).
New Derivative Synthesis
Biondi and Cagnasso (1976) conducted research on the synthesis of new derivatives suitable for the determination of (3-Methoxy-4-Hydroxyphenyl)Ethyleneglycol by Mass Fragmentography. Their research highlights the potential applications of Ethyl 4-(4-acetyl-2-methoxy-5-nitrophenoxy)butanoate in analytical chemistry, especially in mass spectrometry (Biondi & Cagnasso, 1976).
properties
IUPAC Name |
ethyl 4-(4-acetyl-2-methoxy-5-nitrophenoxy)butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO7/c1-4-22-15(18)6-5-7-23-14-9-12(16(19)20)11(10(2)17)8-13(14)21-3/h8-9H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBXDFLAZPHMAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCOC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10744160 | |
Record name | Ethyl 4-(4-acetyl-2-methoxy-5-nitrophenoxy)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10744160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-acetyl-2-methoxy-5-nitrophenoxy)butanoate | |
CAS RN |
1031702-80-3 | |
Record name | Ethyl 4-(4-acetyl-2-methoxy-5-nitrophenoxy)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10744160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Citations
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